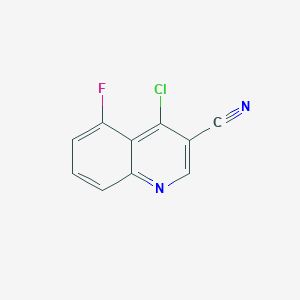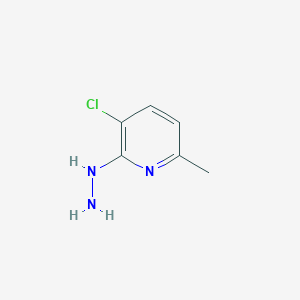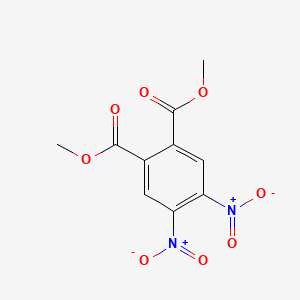
Dimethyl 4,5-Dinitrophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 4,5-Dinitrophthalate is an organic compound that belongs to the class of phthalate esters. It is characterized by the presence of two nitro groups attached to the phthalate ring. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-Dinitrophthalate can be synthesized through the nitration of dimethyl phthalate. The nitration process involves the introduction of nitro groups into the aromatic ring of dimethyl phthalate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反応の分析
Types of Reactions
Dimethyl 4,5-Dinitrophthalate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups influence the reactivity of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of dimethyl 4,5-diaminophthalate.
Substitution: Formation of various substituted phthalate derivatives depending on the electrophile used.
科学的研究の応用
Dimethyl 4,5-Dinitrophthalate has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Dimethyl 4,5-Dinitrophthalate involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to undergo chemical transformations that alter its reactivity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
Dimethyl Phthalate: Lacks the nitro groups and has different chemical reactivity.
Dimethyl 4-Nitrophthalate: Contains only one nitro group, leading to different chemical properties and applications.
Dimethyl 3,5-Dinitrophthalate: Similar structure but with nitro groups in different positions, affecting its reactivity and uses.
Uniqueness
Dimethyl 4,5-Dinitrophthalate is unique due to the specific positioning of its nitro groups, which significantly influences its chemical behavior and potential applications. This compound’s distinct reactivity makes it valuable for specialized research and industrial processes.
特性
分子式 |
C10H8N2O8 |
|---|---|
分子量 |
284.18 g/mol |
IUPAC名 |
dimethyl 4,5-dinitrobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C10H8N2O8/c1-19-9(13)5-3-7(11(15)16)8(12(17)18)4-6(5)10(14)20-2/h3-4H,1-2H3 |
InChIキー |
OQNGBSNYROXUFB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


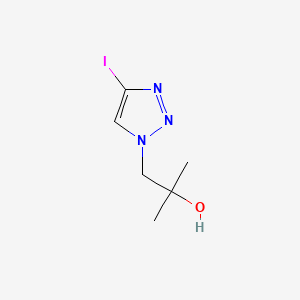


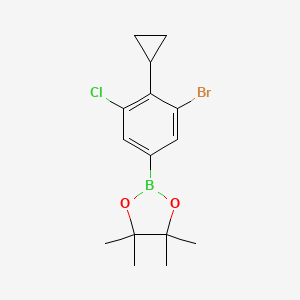
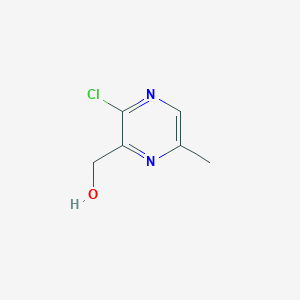
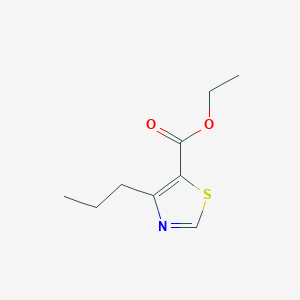

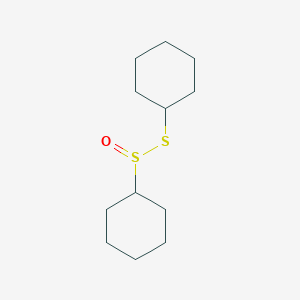
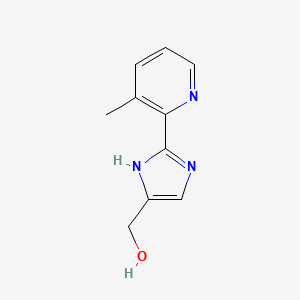
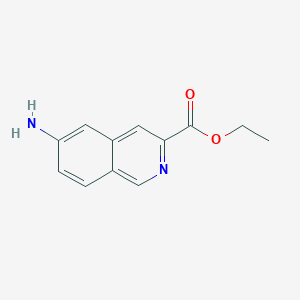
![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)

